3,4-Dichloroisothiazole-5-carbaldehyde
Overview
Description
3,4-Dichloroisothiazole-5-carbaldehyde is a chemical compound with the molecular formula C4HCl2NOS and a molecular weight of 182.03 g/mol It is characterized by the presence of a dichloroisothiazole ring with an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde typically involves the chlorination of isothiazole derivatives. One common method includes the reaction of 3,4-dichloroisothiazole with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 3,4-dichloroisothiazole-5-carbonyl chloride with suitable nucleophiles in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and subsequent purification steps to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloroisothiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms on the isothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: 3,4-Dichloroisothiazole-5-carboxylic acid.
Reduction: 3,4-Dichloroisothiazole-5-methanol.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloroisothiazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dichloroisothiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can induce systemic acquired resistance (SAR) in plants, enhancing their resistance to pathogens . The compound may also inhibit certain enzymes or proteins, leading to its antimicrobial and antifungal effects. Molecular docking studies have shown that it can bind to oxysterol-binding proteins, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloroisothiazole-5-carboxylic acid
- 3,5-Dichloroisothiazole-4-carbonitrile
- 3,4-Dichloroisothiazole-based strobilurins
Uniqueness
Compared to its analogs, it offers a different set of chemical and biological properties, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGARLICWYWEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=NS1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161865-89-9 | |
Record name | 3,4-dichloro-1,2-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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